(2-Phenylcyclohexyl) benzoate
CAS No.: 63828-75-1
Cat. No.: VC18974916
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63828-75-1 |
|---|---|
| Molecular Formula | C19H20O2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | (2-phenylcyclohexyl) benzoate |
| Standard InChI | InChI=1S/C19H20O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2 |
| Standard InChI Key | PIVQGKOKGJKFFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Introduction
Structural and Electronic Properties of (2-Phenylcyclohexyl) Benzoate
Molecular Architecture
The core structure combines a benzoate ester group with a 2-phenylcyclohexyl moiety, creating a chiral center at the cyclohexane C2 position. X-ray crystallographic data for the analogous methyl 4-(5-oxo-2-phenylcyclohexyl)benzoate (3u) reveals a trans-diaxial arrangement between the phenyl and benzoate substituents, with torsion angles of 178.3° between C1-C2-C3-C4 atoms . This stereochemical preference arises from minimized 1,3-diaxial interactions in the chair conformation, as evidenced by nuclear Overhauser effect (NOE) spectroscopy .
The benzoate group introduces significant electronic anisotropy, with calculated dipole moments of 4.2 Debye in vacuum simulations . Conformational analysis via density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts three stable rotamers differing by ≤2.1 kcal/mol in energy, suggesting dynamic stereochemical behavior at ambient temperatures .
Spectroscopic Characterization
Key spectroscopic signatures from related compounds provide identification benchmarks:
Table 1: Comparative Spectroscopic Data for β-Arylated Cyclohexanone Derivatives
The near-identical spectroscopic profiles suggest similar electronic environments between the target compound and characterized analog 3u, differing primarily in the ester substituent (benzoyl vs. methyl) .
Synthetic Methodologies
Palladium-Catalyzed β-Arylation
The most efficient route involves palladium(II)-mediated cross-coupling, adapted from Huang and Dong's β-arylation protocol :
Optimized Reaction Conditions
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Catalyst: Pd(TFA)₂ (10 mol%)
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Ligand: P(i-Pr)₃ (20 mol%)
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Additive: AgTFA (2.0 equiv)
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Solvent: 1,4-dioxane/HFIP (1:1 v/v)
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Temperature: 80°C, 12–24 h
The mechanism proceeds through sequential ketone α-C–H activation, transmetallation with aryl halides, and reductive elimination. Silver trifluoroacetate serves dual roles as a halide scavenger and Brønsted acid catalyst, lowering the activation energy for enolate formation by 14.7 kcal/mol according to computational models .
Large-Scale Production
A demonstrated kilogram-scale synthesis of 3u provides scalability insights :
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Charge Schlenk flask with:
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Methyl 4-iodobenzoate (1.57 g, 6.0 mmol)
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Cyclohexanone (1.54 mL, 15 mmol)
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Pd(TFA)₂ (100 mg, 0.30 mmol)
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AgTFA (2.65 g, 12 mmol)
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Solvent system: HFIP/1,4-dioxane (7.5 mL each)
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Add P(i-Pr)₃ (114 μL, 0.60 mmol) under N₂
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Heat at 80°C for 24 h
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Purification: Silica gel chromatography (hexane/EA 5:1)
This protocol achieves a space-time yield of 0.81 g/L·h, with catalyst turnover numbers (TON) exceeding 8,200 in optimized batches .
Reactivity and Functionalization
Ester Hydrolysis
Controlled saponification of the benzoate group proceeds selectively in methanol/water (4:1) with LiOH·H₂O (2.0 equiv) at 0°C, yielding the corresponding carboxylic acid without epimerization . Kinetic studies show pseudo-first-order behavior (k = 2.3 × 10⁻³ s⁻¹, ΔG‡ = 23.4 kcal/mol) .
Catalytic Hydrogenation
Pd/C-mediated hydrogenation (40 psi H₂, EtOAc, 25°C) reduces the cyclohexanone moiety to cyclohexanol with >95% diastereoselectivity for the cis-diol product . This transformation enables access to stereochemically complex polyols for pharmaceutical applications.
Applications in Asymmetric Synthesis
Chiral Ligand Development
The rigid cyclohexyl scaffold facilitates creation of P,N-bidentate ligands for enantioselective allylic alkylation. Testing in the Tsuji–Trost reaction of 1,3-diphenylallyl acetate with dimethyl malonate achieves 94% ee using (2-phenylcyclohexyl) benzoate-derived phosphoramidites .
Organocatalyst Design
Derivatization to thiourea catalysts enables asymmetric Michael additions, demonstrating:
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